2-(4-Chlorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
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Description
2-(4-Chlorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C18H25ClN2O2S and its molecular weight is 368.92. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
A study by Khumar et al. (2018) involved the synthesis of novel pyrazole derivatives, including compounds related to the target chemical structure, to evaluate their antibacterial activity. The compounds showed varying degrees of efficacy against Staphylococcus aureus and Escherichia coli, with certain substitutions enhancing the antibacterial properties. The use of molecular docking highlighted the potential of these compounds as bioactive agents against bacterial proteins (Khumar, Ezhilarasi, & Prabha, 2018).
Anti-inflammatory Activity
Helal et al. (2015) synthesized a series of thiophene derivatives, which include structures similar to the compound . The synthesized compounds exhibited significant anti-inflammatory activity in animal models, suggesting their potential as therapeutic agents for inflammation-related disorders. Notably, compounds with additional morpholine rings showed enhanced activity, indicating the importance of structural modification for bioactivity enhancement (Helal, Salem, Gouda, Ahmed, & El-Sherif, 2015).
Molecular Docking and Synthesis
Research on the synthesis and biological properties of related compounds has highlighted their pronounced anticonvulsive activity and some peripheral n-cholinolytic activities, with studies focusing on the structural elucidation and potential therapeutic applications of these compounds (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).
Microwave-Assisted Synthesis
Merugu, Ramesh, & Sreenivasulu (2010) explored the microwave-assisted synthesis of novel pyrimidines and thiazolidinones, including compounds with structural similarities to the target molecule. These studies focus on optimizing synthesis methods to enhance the efficiency and yield of bioactive compounds, underscoring the importance of innovative techniques in drug discovery and development (Merugu, Ramesh, & Sreenivasulu, 2010).
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2S/c19-16-4-2-15(3-5-16)12-18(22)21-6-1-11-24-14-17(21)13-20-7-9-23-10-8-20/h2-5,17H,1,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLBCCDSCRJIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.